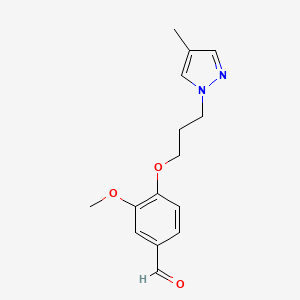
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、ベンズアルデヒド類に属する合成有機化合物です。これは、ベンズアルデヒド環の3位にメトキシ基を、4位にプロポキシリンカーを介して4-メチル-1H-ピラゾール-1-イル基を特徴としています。
準備方法
合成経路と反応条件
3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドの合成は、通常、複数のステップを伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと適切な1,3-ジケトンを酸性条件下で反応させることで合成できます。
アルキル化: 次に、ピラゾールを1-ブロモ-3-クロロプロパンでアルキル化して、プロポキシリンカーを導入します。
ベンズアルデヒドとのカップリング: 得られた中間体を、塩基性条件下で3-メトキシ-4-ヒドロキシベンズアルデヒドとカップリングして、最終生成物を形成します。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化するために、上記の合成経路を最適化する可能性が高いでしょう。これには、連続フローリアクター、高度な精製技術、および製造品質の一貫性を確保するための自動化の使用が含まれる可能性があります。
化学反応の分析
反応の種類
3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用してアルコールに還元できます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 求核芳香族置換のためのメタノール中のナトリウムメトキシド。
主な生成物
酸化: 3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)安息香酸。
還元: 3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンジルアルコール。
置換: 使用した求核試薬に応じて、さまざまな置換ベンズアルデヒド誘導体。
科学的研究への応用
3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、いくつかの科学的研究への応用があります。
医薬品化学: ピラゾール環の存在により、特に神経疾患を標的とする潜在的な医薬品剤の合成における構成ブロックとして使用できます。
材料科学: この化合物は、特定の電子または光学特性を持つ新しい材料の開発に使用できます。
生物学的研究: これは、アルデヒドとピラゾールを含む化合物を含む酵素相互作用と代謝経路を研究するためのプローブとして役立ちます。
科学的研究の応用
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrazole ring.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aldehyde and pyrazole-containing compounds.
作用機序
3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ピラゾール環は、水素結合とπ-π相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
4-(3-(4-ブロモフェニル)-5-(2,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)ベンゼンスルホンアミド: この化合物もピラゾール環を特徴としており、その生物活性について研究されています.
1H-ピラゾロ[3,4-b]ピリジン: これらの化合物はピラゾールコアを共有しており、さまざまな生物医学的用途があります.
独自性
3-メトキシ-4-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、官能基の特定の配置によりユニークであり、明確な化学的および生物学的特性を付与します。メトキシ基、ピラゾール環、およびアルデヒド官能基の組み合わせにより、さまざまな研究用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring and has been studied for its biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole core and have diverse biomedical applications.
Uniqueness
3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of the methoxy group, pyrazole ring, and aldehyde functionality makes it a versatile compound for various research applications.
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
3-methoxy-4-[3-(4-methylpyrazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O3/c1-12-9-16-17(10-12)6-3-7-20-14-5-4-13(11-18)8-15(14)19-2/h4-5,8-11H,3,6-7H2,1-2H3 |
InChIキー |
NSLOZTVWBVBQAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)CCCOC2=C(C=C(C=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















